Hexadecanal

Descripción general

Descripción

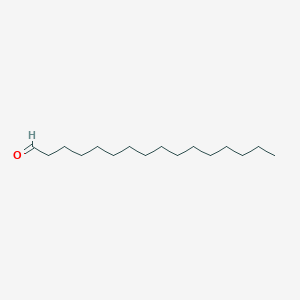

Hexadecanal es un compuesto orgánico con la fórmula química C₁₆H₃₂OEste compuesto se encuentra naturalmente en la piel humana, la saliva y las heces, y juega un papel en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hexadecanal se puede sintetizar a partir de hexadecanol mediante oxidación. Un método común implica disolver hexadecanol en acetato de etilo y agregar 1-hidroxi-3H-benz[d][1,2]iodoxol-1,3-diona (IBX). La solución se calienta a reflujo hasta que el alcohol se convierte completamente, lo que normalmente tarda de 2,5 a 3,25 horas .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la oxidación de alcoholes grasos derivados de grasas y aceites naturales. El proceso generalmente utiliza agentes oxidantes suaves para garantizar un alto rendimiento y pureza del producto.

Tipos de reacciones:

Oxidación: El this compound se puede oxidar aún más a ácido hexadecanoico utilizando agentes oxidantes fuertes.

Reducción: Se puede reducir de nuevo a hexadecanol utilizando agentes reductores como el borohidruro de sodio.

Condensación: El this compound puede sufrir una condensación aldólica con otros aldehídos o cetonas para formar moléculas más grandes.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.

Condensación: Catalizadores básicos como el hidróxido de sodio o catalizadores ácidos como el ácido clorhídrico.

Productos principales:

Oxidación: Ácido hexadecanoico.

Reducción: Hexadecanol.

Condensación: β-hidroxi aldehídos o cetonas.

Aplicaciones Científicas De Investigación

Behavioral Science

Influence on Aggression:

Recent research has highlighted hexadecanal's role as a social chemosignal that affects human aggression differently based on sex. A study conducted by Mishor et al. (2021) found that inhaling this compound reduced aggression in men but increased it in women. This dissociation was linked to changes in brain activity, particularly in the left angular gyrus, which is associated with social cue perception. The study utilized functional MRI to observe these effects and concluded that this compound modulates connectivity between brain regions involved in social appraisal and aggression execution .

Mechanism of Action:

The underlying mechanism appears to involve this compound's ability to influence neural pathways differently in men and women. In men, it increased connectivity in areas linked to social processing, while in women, it decreased this connectivity, leading to heightened aggression responses . These findings suggest that this compound may serve as a subtle form of communication among humans, influencing social interactions and behaviors without conscious awareness.

Fragrance and Flavor Industry

This compound is utilized in the fragrance industry due to its pleasant odor profile, which can enhance various products. Its applications include:

- Perfumes: this compound is incorporated into perfumes for its ability to impart a fresh, fatty note.

- Flavoring Agents: It is used as a flavoring agent in food products due to its compatibility with other flavor compounds.

Potential Therapeutic Uses

Stress Reduction:

Previous studies have suggested that this compound may act as a "social buffer," reducing stress levels in mammals. This property could have implications for therapeutic applications, particularly in stress-related disorders .

Research on Metabolic Processes:

this compound is produced endogenously during metabolic processes. Understanding its role could lead to insights into metabolic disorders and potential interventions .

Mecanismo De Acción

El hexadecanal ejerce sus efectos al interactuar con receptores específicos en el cerebro. Se ha demostrado que modula la conectividad funcional entre las regiones cerebrales implicadas en la evaluación social y el comportamiento agresivo. En los hombres, aumenta la conectividad en estas regiones, lo que lleva a una reducción de la agresión, mientras que en las mujeres, disminuye la conectividad, lo que lleva a un aumento de la agresión .

Compuestos similares:

Hexadecanol: La contraparte alcohólica del this compound, que se utiliza en aplicaciones similares pero con diferentes propiedades químicas.

Ácido hexadecanoico:

Singularidad: El this compound es único debido a su doble papel en la modulación del comportamiento social y su presencia en el olor corporal humano. Su capacidad para afectar la agresión de manera diferente en hombres y mujeres lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Hexadecanol: The alcohol counterpart of hexadecanal, used in similar applications but with different chemical properties.

Hexadecanoic acid:

Uniqueness: this compound is unique due to its dual role in modulating social behavior and its presence in human body odor. Its ability to affect aggression differently in men and women sets it apart from other similar compounds .

Actividad Biológica

Hexadecanal, also known as cetaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₆H₃₂O. It is notable for its presence in various biological systems and its role as a signaling molecule. Recent research has highlighted its diverse biological activities, particularly in relation to human behavior, metabolism, and potential applications in clinical diagnostics.

This compound is primarily produced through lipid metabolism and can be found in human skin, saliva, and feces. It is a product of sphingolipid metabolism and lipid peroxidation, which suggests its involvement in various metabolic processes. The compound has been identified as a potential non-invasive biomarker for conditions such as preeclampsia, showcasing its relevance in clinical settings .

Behavioral Effects

Recent studies have focused on this compound's effects on human behavior, particularly in the context of aggression. Research indicates that this compound acts as a social chemosignal that can influence aggression differently based on sex:

- In Men : Inhaling this compound has been shown to reduce aggression . A study involving functional brain imaging revealed increased activity in the left angular gyrus, which is associated with social cue perception. This activation was linked to decreased connectivity with brain regions responsible for aggressive behaviors .

- In Women : Conversely, this compound appears to trigger aggressive responses . Women exposed to this compound during behavioral tasks exhibited increased aggression compared to those who were not exposed. This response was accompanied by heightened neural activity in brain areas related to aggression .

Summary of Behavioral Studies

Mechanistic Insights

The mechanisms underlying the behavioral effects of this compound involve complex interactions within the brain's social appraisal networks. This compound modulates functional connectivity between the angular gyrus and other brain regions implicated in aggression (e.g., amygdala, orbitofrontal cortex) in a sex-dependent manner. This suggests that this compound may play a critical role in how social cues are processed differently by men and women .

Clinical Implications

The identification of this compound as a potential biomarker opens avenues for its use in clinical diagnostics. For instance, studies have suggested that it could serve as an indicator for preeclampsia when analyzed through urinary volatilomics . Its calming effects observed in animal models further suggest potential therapeutic applications for anxiety and stress-related disorders.

Propiedades

IUPAC Name |

hexadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOYUNMRJMEDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042039 | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

629-80-1 | |

| Record name | Hexadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQD27655QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 °C | |

| Record name | Hexadecanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palmitaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of hexadecanal?

A1: this compound, also known as palmitaldehyde, has the molecular formula C16H32O and a molecular weight of 240.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Commonly used spectroscopic techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds like this compound based on their retention time and mass-to-charge ratio of fragmented ions. [, , , , , , ]

- Infrared (IR) Spectroscopy: This method identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method provides detailed information about the structure and bonding of a molecule by analyzing the magnetic properties of its atomic nuclei. []

Q3: How is this compound produced in biological systems?

A3: this compound is a fatty aldehyde often found as a component of plasmalogens, a class of phospholipids. It is released from these molecules upon cleavage of the vinyl ether bond. [, , , , ]

Q4: What are some biological roles of this compound?

A4:

- Insect Pheromone: this compound serves as a minor component of the sex pheromone in various insect species, including the sugarcane borer (Diatraea saccharalis) and the rice stem borer (Chilo suppressalis). [, , , ]

- Odorant: In mammals, this compound has been identified as a ligand for the odorant receptor OR37B, suggesting a potential role in olfactory perception. []

Q5: What is the role of this compound in inflammation?

A5: During neutrophil activation, myeloperoxidase (MPO) produces hypochlorous acid (HOCl) which reacts with plasmalogens to generate 2-chlorothis compound (2-ClHDA). This chlorinated lipid can contribute to inflammation by increasing neutrophil-endothelial interactions and enhancing the production of reactive oxygen species (ROS). [, ]

Q6: How does glutathione (GSH) interact with 2-chlorothis compound?

A6: GSH, a potent antioxidant, can react with 2-ClHDA, forming a conjugate called this compound-GSH. This reaction leads to the elimination of chlorine from the adduct. []

Q7: What is the significance of this compound-GSH formation?

A7: The formation of this compound-GSH suggests a potential detoxification mechanism for chlorinated fatty aldehydes like 2-ClHDA. This conjugate may play a role in inflammatory signaling. []

Q8: Does this compound impact endothelial cell stiffness?

A8: Research suggests that chlorinated this compound (2-ClHDA) can increase the cortical stiffness of microvascular endothelial cells. This effect is dependent on cell confluence and differs from the impact of non-chlorinated this compound, which tends to decrease stiffness. []

Q9: How is this compound relevant to food science?

A9: this compound contributes to the flavor profile of various foods, including dairy products, meat, and fruits. [, , ] Its presence can be detected using techniques like gas chromatography-mass spectrometry (GC-MS). [, , ]

Q10: How does storage affect this compound levels in food?

A10: Studies show that this compound levels can fluctuate during food storage. For example, in turkey breast muscle, the dimethyl acetals of this compound were monitored over 12 months of frozen storage using GC-MS. []

Q11: Are there any other notable applications of this compound?

A11: this compound can be used as a starting material for the synthesis of other chemicals, including pharmaceuticals like L-threo-dihydrosphingosine (safingol), a compound with anti-cancer and anti-psoriatic properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.